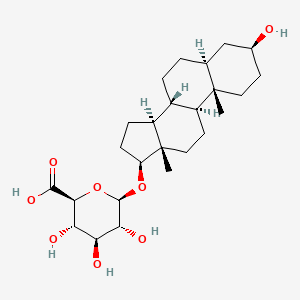

5alpha-Androstane-3beta,17beta-diol 17-glucuronide

Übersicht

Beschreibung

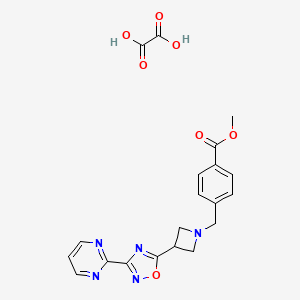

5α-Androstane-3α, 17β-diol glucuronide is a C19 steroid, abbreviated as 3α-Diol G, 5α-Diol G, or simply, α-Diol G . It is produced mainly as a metabolite of testosterone and dihydrotestosterone (DHT), largely in target peripheral tissues such as the skin, especially around hair follicles . It belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones .

Synthesis Analysis

5α-Androstane-3α, 17β-diol glucuronide is a well-known metabolite of dihydrotestosterone (DHT) . The concentration of its glucuronide in serum is looked upon as a marker of DHT activity in skin and prostate .Molecular Structure Analysis

The molecular structure of 5α-Androstane-3α, 17β-diol glucuronide can be found in various databases such as PubChem .Chemical Reactions Analysis

5α-Androstane-3α, 17β-diol glucuronide is considered to have no androgenic effects in androgen target organs unless it is oxidized to 5α-dihydrotestosterone (5α-DHT) . It is also identified as a regulator of gonadotropin secretion .Physical And Chemical Properties Analysis

The molecular formula of 5α-Androstane-3α, 17β-diol glucuronide is C25H40O8 . Its molecular weight is 468.6 g/mol . It is a steroid glucosiduronic acid, a beta-D-glucosiduronic acid, and a 3β-hydroxy steroid .Wissenschaftliche Forschungsanwendungen

Neurological Effects and Estrogen Receptor Modulation

5alpha-Androstane-3beta,17beta-diol (3betaAdiol) is identified as a potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells. It activates estrogen receptor (ER) signaling pathways, specifically ER-beta1, without affecting ER-alpha- or ER-beta2-mediated activities. This suggests a role for 3betaAdiol in modulating gene transcription in the brain through pathways traditionally associated with estrogens, rather than androgens. The activation of ER-mediated promoter activity by 3betaAdiol in neuronal cells indicates its potential involvement in brain physiology and neuroprotection via estrogenic pathways (Pak et al., 2005).

Androgen Metabolism and Cancer Research

The study of 5alpha-Androstane-3alpha,17beta-diol (3alpha-diol) in the context of prostate cancer has shown that it can stimulate cell proliferation by activating pathways that resemble those responsive to epidermal growth factor (EGF), in addition to androgen receptor pathways. This highlights a complex interaction between androgen metabolism and cell proliferation mechanisms, suggesting potential therapeutic targets for prostate cancer treatment (Zimmerman et al., 2004).

Anti-inflammatory and Therapeutic Applications

Research into synthetic derivatives of naturally occurring androgen metabolites, such as HE3286 (17alpha-ethynyl-5-androstene-3beta, 7beta, 17beta-triol), has shown efficacy in ameliorating disease in rodent models of rheumatoid arthritis. This suggests a potential for these compounds in treating chronic inflammation without the immunosuppressive effects typically associated with glucocorticoids or cyclooxygenase inhibitors, highlighting their therapeutic potential (Auci et al., 2010).

Role in Prostate Cancer Cell Migration

The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype, suggesting a protective role against prostate cancer invasion and metastasis. This effect is mediated through ERbeta signaling and induces the expression of E-cadherin, a protein known to block metastasis formation. The unique pathway activation by this metabolite provides insight into potential therapeutic approaches to managing prostate cancer aggressiveness (Guerini et al., 2005).

Wirkmechanismus

Target of Action

5alpha-Androstane-3beta,17beta-diol 17-glucuronide, also known as 3β-Androstanediol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . It primarily targets the estrogen receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

3β-Androstanediol is a selective, high-affinity agonist of the ERβ . This means it binds to the ERβ with high affinity and activates it . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .

Biochemical Pathways

The actions of 3β-Androstanediol on the hypothalamic-pituitary-adrenal (HPA) axis are mediated by ERβ . Androgens, including testosterone and DHT, are known to downregulate the HPA axis, and this has been found to be due in part or full to their conversion into 3β-androstanediol rather than to activation of the AR .

Result of Action

Through the ERβ, 3β-Androstanediol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant , anxiolytic , cognitive-enhancing , and stress-relieving effects via this action . As a result of activation of the ERβ, 3β-androstanediol has antiproliferative effects against prostate cancer cells .

Zukünftige Richtungen

5α-Androstane-3α, 17β-diol glucuronide has been implicated in the progression to androgen-independent prostate cancer . It has also been shown to inhibit the response to stressors in the hypothalamo-pituitary–adrenal (HPA) axis . These findings suggest potential therapeutic applications for conditions related to stress and prostate cancer .

Biochemische Analyse

Biochemical Properties

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a major metabolite of testosterone . It interacts with various enzymes and proteins, including 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase . These interactions play a crucial role in the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gonadotropin secretion . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3β HSD and 17alpha hydroxylase, which are crucial in the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-JKNXCXBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)

![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)

![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)